Lipophilicity (LogP) Comparison
The presence of the 3-methyl group in 4-Chloro-3-methyl-2-nitroaniline significantly alters its physicochemical profile compared to 4-Chloro-2-nitroaniline. The calculated logP (a measure of lipophilicity) for 4-Chloro-3-methyl-2-nitroaniline is 3.20, whereas the typical logP for 4-chloro-2-nitroaniline is lower (approximately 2.0-2.5) [1][2]. This difference impacts solubility, membrane permeability, and overall pharmacokinetic behavior if the compound is used as an intermediate in drug discovery. The increased logP indicates a higher affinity for non-polar environments.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.20 (calculated) |
| Comparator Or Baseline | 4-Chloro-2-nitroaniline: ~2.0-2.5 (estimated range) |
| Quantified Difference | ~ +0.7 to +1.2 logP units |
| Conditions | Calculated logP values (XlogP) from chemical structure. |
Why This Matters
This quantified difference in lipophilicity is critical for applications in medicinal chemistry and agrochemical development, where small changes in logP can drastically affect bioavailability, distribution, and target binding.
- [1] ChemSrc. (2022). 4-Chloro-3-methyl-2-nitroaniline (CAS 344749-20-8) - Physicochemical Properties. Retrieved from m.chemsrc.com. View Source
- [2] PubChem. (n.d.). 4-Chloro-2-nitroaniline (CID 7694). Retrieved from pubchem.ncbi.nlm.nih.gov. View Source
